molecular formula C22H33N3O3S B1684383 {(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid CAS No. 1024033-43-9

{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid

Cat. No. B1684383
M. Wt: 419.6 g/mol
InChI Key: NCDZABJPWMBMIQ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid” is a chemical compound with the molecular formula C22H33N3O3S1. It has a molecular weight of 419.6 g/mol1. This product is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. For a detailed synthesis analysis, it would be best to refer to a specialized chemical database or a peer-reviewed article detailing the synthesis process.



Molecular Structure Analysis

The molecular structure analysis of this compound would require advanced computational chemistry techniques or experimental methods such as X-ray crystallography. Unfortunately, specific information about the molecular structure of this compound is not available in the search results.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its chemical structure and the conditions under which the reactions are carried out. Unfortunately, specific information about the chemical reactions of this compound is not available in the search results.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 419.6 g/mol1. Its purity is reported to be greater than 98%1. However, other specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.


Safety And Hazards

This compound is not intended for human or veterinary use1. It is intended for research use only. For detailed safety and hazard information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.


Future Directions

The future directions for research on this compound would depend on its potential applications. Given that it is intended for research use only1, it could be used in a variety of scientific studies, depending on its properties and effects.


Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, it would be best to refer to peer-reviewed articles, specialized chemical databases, and resources from the manufacturer or supplier.


properties

IUPAC Name

2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDZABJPWMBMIQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=C(C=CC(=N1)N2CCC[C@H](C2)CC(=O)O)C(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145044
Record name AZD-4017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid

CAS RN

1024033-43-9
Record name AZD-4017
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-4017
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name AZD-4017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1024033-43-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name AZD-4017
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid
Reactant of Route 2
{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid
Reactant of Route 3
{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid
Reactant of Route 4
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{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid
Reactant of Route 5
Reactant of Route 5
{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid
Reactant of Route 6
{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid

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